4-chloro-N-cyano-N-ethylaniline
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Overview
Description
4-chloro-N-cyano-N-ethylaniline is an organic compound with the molecular formula C9H9ClN2 It is a derivative of aniline, where the amino group is substituted with a cyano group and an ethyl group, and the benzene ring is substituted with a chlorine atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-cyano-N-ethylaniline can be achieved through several methods. One common approach involves the reaction of 4-chloroaniline with ethyl cyanoacetate in the presence of a base such as sodium ethoxide. The reaction typically proceeds under reflux conditions, resulting in the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient and scalable synthesis. The reaction conditions are optimized to maximize yield and minimize by-products. Catalysts and solvents are carefully selected to enhance the reaction rate and selectivity.
Chemical Reactions Analysis
Types of Reactions
4-chloro-N-cyano-N-ethylaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The chlorine atom on the benzene ring can be substituted with other nucleophiles, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Nucleophilic substitution reactions often require the presence of a strong base, such as sodium hydroxide, and elevated temperatures.
Major Products Formed
Oxidation: Formation of 4-chloro-N-cyano-N-ethyl-nitrosoaniline or 4-chloro-N-cyano-N-ethyl-nitroaniline.
Reduction: Formation of 4-chloro-N-ethyl-N-aminomethylaniline.
Substitution: Formation of 4-hydroxy-N-cyano-N-ethylaniline or 4-amino-N-cyano-N-ethylaniline.
Scientific Research Applications
4-chloro-N-cyano-N-ethylaniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including dyes and pigments.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as a building block for more complex molecules.
Mechanism of Action
The mechanism of action of 4-chloro-N-cyano-N-ethylaniline involves its interaction with specific molecular targets. The cyano group can participate in nucleophilic addition reactions, while the ethyl group can enhance the compound’s lipophilicity, facilitating its interaction with biological membranes. The chlorine atom can influence the compound’s electronic properties, affecting its reactivity and binding affinity to target molecules.
Comparison with Similar Compounds
Similar Compounds
- 4-chloro-N-cyano-N-methylaniline
- 4-chloro-N-cyano-N-propylaniline
- 4-chloro-N-cyano-N-butylaniline
Comparison
4-chloro-N-cyano-N-ethylaniline is unique due to the presence of the ethyl group, which imparts distinct physical and chemical properties compared to its analogs. The ethyl group can influence the compound’s solubility, reactivity, and biological activity. For example, the ethyl derivative may exhibit different pharmacokinetic properties compared to the methyl or propyl derivatives, making it a valuable compound for specific applications.
Properties
IUPAC Name |
(4-chlorophenyl)-ethylcyanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClN2/c1-2-12(7-11)9-5-3-8(10)4-6-9/h3-6H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PKRLMSYKWNJJIM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C#N)C1=CC=C(C=C1)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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